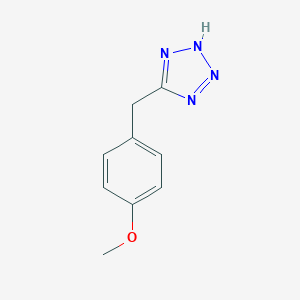

5-(4-Methoxy-benzyl)-2H-tetrazole

Beschreibung

BenchChem offers high-quality 5-(4-Methoxy-benzyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxy-benzyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXWEYVLHRYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355179 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132372-75-9 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Methoxy-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(4-Methoxy-benzyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This document delves into the synthesis, spectroscopic characterization, and physicochemical properties of the 2H-tautomer of 5-(4-Methoxy-benzyl)-tetrazole, offering a foundational understanding for its application in the development of novel therapeutics.

Introduction: The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. First synthesized in 1885, they have emerged as "privileged scaffolds" in pharmaceutical and medicinal chemistry.[1] Their utility stems from their ability to act as a bioisosteric replacement for the carboxylic acid group, a common functional group in many biologically active molecules. This substitution can lead to enhanced lipophilicity, metabolic stability, and improved oral bioavailability of drug candidates.[1] Furthermore, the tetrazole ring is metabolically robust and can participate in hydrogen bonding interactions with biological targets, making it a valuable component in drug design.[2]

The biological activities of tetrazole derivatives are vast and include antihypertensive, antibacterial, antifungal, anticancer, and antiviral properties.[3] The specific substitution pattern on the tetrazole ring, particularly at the 5-position and on the ring nitrogens, plays a crucial role in determining the pharmacological profile of the molecule. 5-substituted-1H-tetrazoles exist in two tautomeric forms, the 1H and 2H isomers, which can exhibit different physicochemical and biological properties.[4] This guide focuses specifically on the 2H-tautomer of 5-(4-Methoxy-benzyl)-tetrazole, providing a detailed examination of its chemical characteristics.

Synthesis and Regioselectivity

The synthesis of 2,5-disubstituted tetrazoles, such as 5-(4-Methoxy-benzyl)-2H-tetrazole, requires careful consideration of regioselectivity. Direct alkylation of 5-substituted-1H-tetrazoles often yields a mixture of the 1H and 2H isomers, with the ratio depending on the alkylating agent, reaction conditions, and the nature of the substituent at the 5-position.

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide, typically sodium azide.[5] For instance, 5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole has been synthesized in high yield from 4-methoxybenzonitrile and sodium azide in the presence of a catalyst.[5]

To achieve regioselective synthesis of the 2H-isomer, specific synthetic strategies are often employed. These can include:

-

Alkylation under specific conditions: The choice of solvent, base, and alkylating agent can influence the N1/N2 selectivity of the alkylation reaction.

-

Directed synthesis: Utilizing starting materials that favor the formation of the 2H-isomer.

-

Use of protecting groups: A protecting group can be introduced to block one of the nitrogen atoms, directing alkylation to the desired position, followed by deprotection. For example, a trityl group can be used to protect the tetrazole ring, and its subsequent removal under mild acidic conditions can yield the desired product.[1]

A general workflow for the synthesis of 2,5-disubstituted tetrazoles is outlined below:

Caption: General synthetic approach to 2,5-disubstituted tetrazoles.

Physicochemical and Spectroscopic Properties

Physical Properties

| Property | Predicted/Comparative Value | Source |

| Melting Point | Likely a crystalline solid. For comparison, 5-(4-methoxyphenyl)-1H-tetrazole has a melting point of 231–232 °C. The 2H-isomer is expected to have a distinct melting point. | [5] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of the 2H-tautomer.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the 1H and 2H isomers of substituted tetrazoles.[6]

-

¹H NMR: The chemical shifts of the protons on the benzyl group and the methoxy group will be informative. For a related compound, 2-(1,4-dioxan-2-yl)-5-(4-methoxyphenyl)-2H-tetrazole, the aromatic protons of the 4-methoxyphenyl group appear as doublets at approximately 8.11 ppm and 6.99 ppm, with the methoxy protons appearing as a singlet around 3.85 ppm. The benzylic protons in 5-(4-Methoxy-benzyl)-2H-tetrazole would likely appear as a singlet in the range of 4.0-5.0 ppm.

-

¹³C NMR: The chemical shifts of the carbon atoms in the tetrazole ring are particularly useful for distinguishing between N1 and N2 substitution. In general, the C5 carbon of the tetrazole ring in 2,5-disubstituted isomers resonates at a different chemical shift compared to the 1,5-disubstituted isomers. For 2-(1,4-dioxan-2-yl)-5-(4-methoxyphenyl)-2H-tetrazole, the C5 carbon of the tetrazole ring appears at approximately 165.1 ppm. The carbons of the 4-methoxyphenyl group would also show characteristic shifts.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

-

Characteristic Vibrations: Key vibrational modes for 5-(4-Methoxy-benzyl)-2H-tetrazole would include:

-

C-H stretching of the aromatic and methylene groups.

-

C=N and N=N stretching vibrations within the tetrazole ring, typically observed in the 1400-1600 cm⁻¹ region.[7]

-

C-O stretching of the methoxy group.

-

The absence of a broad N-H stretching band (around 3000-3400 cm⁻¹) would be indicative of N-substitution on the tetrazole ring.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In positive ion mode ESI-MS, 5-substituted tetrazoles often exhibit a characteristic loss of a neutral molecule of HN₃. In negative ion mode, the loss of N₂ is commonly observed.[8] The fragmentation pattern will also show peaks corresponding to the 4-methoxybenzyl cation.

Reactivity and Chemical Behavior

The tetrazole ring is generally stable to a wide range of chemical conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. The reactivity of 5-(4-Methoxy-benzyl)-2H-tetrazole will be influenced by both the tetrazole ring and the substituted benzyl group.

-

Tetrazole Ring: The nitrogen atoms of the tetrazole ring can act as ligands in coordination chemistry. The ring can also undergo further substitution reactions under specific conditions.

-

Benzyl Group: The methylene bridge of the benzyl group can be a site for oxidation or other functional group transformations. The methoxy group on the phenyl ring can be cleaved under strong acidic conditions.

Potential Applications in Drug Discovery

The structural motifs present in 5-(4-Methoxy-benzyl)-2H-tetrazole suggest its potential as a building block in the design of various therapeutic agents.

-

Enzyme Inhibition: The tetrazole ring's ability to mimic a carboxylic acid makes it a candidate for inhibiting enzymes that recognize carboxylate substrates.

-

Receptor Antagonism: Many tetrazole-containing compounds act as receptor antagonists, for example, in the angiotensin II receptor antagonist class of antihypertensive drugs.[9]

-

Antimicrobial and Anticancer Activity: A wide range of tetrazole derivatives have demonstrated promising antimicrobial and anticancer activities.[3]

The logical workflow for exploring the therapeutic potential of this compound is depicted below:

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-(4-Methoxy-benzyl)-2H-tetrazole

Executive Summary

5-(4-Methoxy-benzyl)-2H-tetrazole represents a critical scaffold in medicinal chemistry, primarily functioning as a lipophilic bioisostere of phenylacetic acid derivatives. By replacing the carboxylic acid moiety with a tetrazole ring, researchers can modulate physicochemical properties—specifically lipophilicity (

This guide provides a comprehensive analysis of the molecule's annular tautomerism, a robust zinc-catalyzed synthetic protocol, and the structural rationale for its deployment in peptidomimetic and angiotensin II receptor antagonist design.

Structural Architecture & Electronic Dynamics

Annular Tautomerism: The 1H vs. 2H Paradox

Although frequently nomenclatured as 2H-tetrazole in pharmacophore databases, the molecule exists in a dynamic equilibrium. The tetrazole ring exhibits annular tautomerism, oscillating between the 1H-form (1H-tetrazole) and the 2H-form (2H-tetrazole).

-

Gas Phase & Non-Polar Solvents: The 2H-tautomer is thermodynamically favored due to minimized lone-pair repulsion between adjacent nitrogen atoms (

and -

Solid State & Polar Solvents: The 1H-tautomer predominates, stabilized by intermolecular hydrogen bonding networks and high dipole moments.

-

Physiological State: At pH 7.4, the molecule exists primarily as the tetrazolate anion (

), delocalizing the negative charge across the four nitrogen atoms, mimicking a carboxylate ion.

Electronic Influence of the Methoxy-Benzyl Linker

The p-methoxybenzyl moiety acts as more than a passive spacer. The methoxy group (

Visualization of Tautomeric Equilibrium

The following diagram illustrates the dynamic shift between tautomers and the resonance-stabilized anion.

Figure 1: Prototropic annular tautomerism of 5-substituted tetrazoles. The equilibrium shifts based on solvent polarity and aggregation state.

Synthetic Pathways & Process Optimization

The synthesis of 5-(4-Methoxy-benzyl)-2H-tetrazole is most reliably achieved via a [3+2] cycloaddition of organic nitriles with an azide source. While traditional methods utilized toxic tin or aluminum reagents, the modern "Sharpless-style" zinc-catalyzed protocol offers superior safety and yield profiles.

Reaction Mechanism

The reaction proceeds through the activation of the nitrile group by a Lewis acid (Zn(II)), facilitating the nucleophilic attack of the azide anion.

Precursors:

-

Substrate: 4-Methoxyphenylacetonitrile (CAS: 104-47-2)

-

Azide Source: Sodium Azide (

)[1] -

Catalyst: Zinc Bromide (

)

Validated Experimental Protocol

Note: Sodium azide is acutely toxic and can form explosive metal azides. Perform all operations behind a blast shield in a well-ventilated fume hood.

Step-by-Step Methodology:

-

Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxyphenylacetonitrile (10 mmol, 1.47 g), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).

-

Solvent: Add 40 mL of water/isopropanol (2:1 v/v). Rationale: The biphasic system dissolves the inorganic salts while solvating the organic nitrile at reflux.

-

Reflux: Heat the mixture to vigorous reflux (approx. 85-90°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1; Product

< Starting Material). -

Acidification: Cool the reaction mixture to room temperature. Slowly add 3N HCl (approx. 15 mL) with stirring until pH reaches 1–2. Rationale: This protonates the tetrazolate zinc complex, liberating the free tetrazole and converting excess azide to hydrazoic acid (volatile/toxic – keep in hood).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers. -

Purification: Wash the organic phase with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Recrystallization: Recrystallize the crude solid from Toluene/Ethanol to yield white crystalline needles.

Synthetic Workflow Diagram

Figure 2: Zinc-catalyzed [3+2] cycloaddition workflow for the synthesis of 5-substituted tetrazoles.

Physicochemical Profiling & Bioisosterism[2]

The strategic value of this molecule lies in its ability to mimic the carboxylate group while offering distinct pharmacokinetic advantages.

Comparative Data: Tetrazole vs. Carboxylic Acid

The table below highlights the bioisosteric relationship between the target molecule and its carboxylic acid analog (4-methoxyphenylacetic acid).

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Impact on Drug Design |

| pKa | ~4.3 - 4.5 | ~4.5 - 4.9 | Similar acidity ensures ionization at physiological pH. |

| Planarity | Planar | Planar | Both fit into flat receptor pockets (e.g., AT1 receptor). |

| Lipophilicity (LogP) | Lower | Higher (+1.0 to 1.5 units) | Tetrazole improves membrane permeability and oral bioavailability. |

| Metabolic Stability | Vulnerable to Glucuronidation | Resistant | Tetrazoles resist oxidative metabolism and conjugation. |

| Volume | Smaller | Larger | Tetrazole occupies more space, potentially increasing Van der Waals contacts. |

Bioisosteric Mapping Logic

Figure 3: Pharmacodynamic rationale for tetrazole substitution. The tetrazole ring maintains ionic binding while enhancing hydrophobic contact.

Experimental Characterization Protocols

To validate the synthesis and purity of 5-(4-Methoxy-benzyl)-2H-tetrazole, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Preferred to observe the acidic NH proton). -

1H NMR (400 MHz, DMSO-

):-

16.0–16.5 ppm (s, 1H,

-

7.15 ppm (d, 2H, Ar-

-

6.85 ppm (d, 2H, Ar-

-

4.20 ppm (s, 2H,

-

3.73 ppm (s, 3H,

-

16.0–16.5 ppm (s, 1H,

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR.

-

Key Bands:

-

3100–2400 cm⁻¹: Broad absorption characteristic of the N-H stretch in tetrazoles (often obscured by H-bonding).

-

1610 cm⁻¹: C=N stretching vibration of the tetrazole ring.

-

1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy group).

-

1000–1100 cm⁻¹: Tetrazole ring breathing modes.

-

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Observation:

peak at m/z 189.1. -

Note: Tetrazoles ionize readily in negative mode due to the acidic proton.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

-

Popova, E. A., et al. (2019). Tautomerism of 5-substituted tetrazoles: 1H- and 2H-forms. Russian Chemical Reviews, 88(6), 569.

-

Myznikov, L. V., et al. (2007). Synthesis of 5-substituted tetrazoles from nitriles and sodium azide in the presence of zinc salts. Chemistry of Heterocyclic Compounds, 43, 64–66.

-

Cambridge Crystallographic Data Centre (CCDC). Crystal structure analysis of 5-benzyl-1H-tetrazole derivatives.

Sources

An In-Depth Technical Guide to 5-(4-Methoxybenzyl)-2H-tetrazole: Nomenclature, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 5-(4-methoxybenzyl)-2H-tetrazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will dissect its formal IUPAC nomenclature, explore the critical concept of tautomerism inherent to 5-substituted tetrazoles, detail a robust and widely adopted synthetic protocol, and discuss its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecular scaffold.

Introduction to Tetrazole Derivatives in Drug Discovery

The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Although not found in natural products, its unique physicochemical properties have made it indispensable in the design of modern therapeutics.[2] One of its most powerful applications is as a bioisosteric replacement for the carboxylic acid group.[2][3] The tetrazole ring mimics the acidity (pKa) and planar geometry of a carboxylic acid, which are often crucial for target binding, but it can offer significant advantages, including increased metabolic stability and enhanced lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[3][4] This strategic replacement has been successfully implemented in numerous marketed drugs, such as the angiotensin II receptor blockers Losartan and Valsartan, which are used to treat hypertension.[4][5] The broad spectrum of biological activities associated with tetrazole derivatives—including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties—continues to drive research into novel synthesis methods and applications.[6][7]

IUPAC Nomenclature and Structural Elucidation

The formal name, 5-(4-methoxybenzyl)-2H-tetrazole , precisely describes the molecule's architecture. A systematic deconstruction of the name provides clarity on its constituent parts and their connectivity.

-

Parent Heterocycle: The core is a "tetrazole" ring.

-

Substituent Position: The prefix "5-" indicates that the substituent is attached to the carbon atom at position 5 of the ring.

-

Substituent Identity: The group at position 5 is "(4-methoxybenzyl)". This is a benzyl group (a benzene ring attached to a methylene, -CH₂-, linker) that is itself substituted. The "4-methoxy" prefix specifies that a methoxy group (-OCH₃) is attached to the 4th carbon of the phenyl ring of the benzyl substituent.

-

Tautomeric Form: The "2H-" designation is critical. It specifies the location of the single hydrogen atom on the tetrazole ring's nitrogen atoms. In this case, it resides on the nitrogen at position 2.

For 5-substituted tetrazoles, the proton on the ring is mobile and can reside on different nitrogen atoms, leading to the existence of tautomers. The two primary and most stable tautomers are the 1H- and 2H-forms.[8][9] These forms exist in equilibrium, and the dominant tautomer can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and the electronic nature of the substituent at the C5 position.[5][10] While the name specifies the 2H-tetrazole, it is crucial for researchers to recognize that in a given environment, a mixture of both tautomers is likely present. This tautomerism has profound implications for the molecule's hydrogen bonding capabilities, receptor interactions, and overall biological activity.[9]

A summary of the key computed and observed properties for the parent structure is essential for experimental design and data interpretation.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀N₄O | - |

| Molecular Weight | 190.20 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Based on similar compounds[11] |

| pKa | ~4.5 - 5.0 | Similar to other 5-substituted tetrazoles[4] |

| LogP (calculated) | ~1.5 - 2.0 | Varies by tautomer and calculation method |

Synthesis and Mechanistic Insights

The most robust and common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[12][13][14] This method is favored for its high atom economy and the ready availability of starting materials. For the synthesis of 5-(4-methoxybenzyl)tetrazole, the logical precursor is 2-(4-methoxyphenyl)acetonitrile.

Causality of Experimental Choice: The selection of a zinc catalyst in an aqueous medium, as pioneered by Sharpless and co-workers, represents a significant advancement in safety and environmental responsibility.[13] This approach avoids the use of hazardous organotin azides or volatile and explosive hydrazoic acid (HN₃), which were common in older methods.[13][14] Water as a solvent is not only green but also facilitates a safe and efficient reaction.

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected spectroscopic characteristics outlined in Section 4.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(4-methoxyphenyl)acetonitrile (10 mmol, 1.47 g), sodium azide (NaN₃) (12 mmol, 0.78 g), and zinc bromide (ZnBr₂) (12 mmol, 2.70 g).

-

Solvent Addition: Add 20 mL of deionized water to the flask. The mixture will be a suspension.

-

Reaction Execution: Heat the flask in an oil bath to a gentle reflux (~100-110°C) and stir the mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 24-48 hours).

-

Product Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2. This step protonates the tetrazolate salt, causing the neutral product to precipitate.

-

Filtration and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 15 mL) to remove inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture. This yields the final product as a white crystalline solid.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is paramount. The following table summarizes the expected spectroscopic data for 5-(4-methoxybenzyl)tetrazole, based on analysis of similar structures.[6][11]

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ ~16.0-17.0 ppm: Broad singlet, 1H (acidic N-H proton of the tetrazole ring).δ ~7.2 ppm: Doublet, 2H (aromatic protons ortho to the CH₂ group).δ ~6.9 ppm: Doublet, 2H (aromatic protons ortho to the OCH₃ group).δ ~4.3 ppm: Singlet, 2H (benzylic -CH₂- protons).δ ~3.7 ppm: Singlet, 3H (methoxy -OCH₃ protons). |

| ¹³C NMR (DMSO-d₆) | δ ~158 ppm: Quaternary carbon of the phenyl ring attached to OCH₃.δ ~155 ppm: Carbon atom (C5) of the tetrazole ring.δ ~130 ppm: CH carbons of the phenyl ring ortho to the CH₂ group.δ ~128 ppm: Quaternary carbon of the phenyl ring attached to the CH₂ group.δ ~114 ppm: CH carbons of the phenyl ring ortho to the OCH₃ group.δ ~55 ppm: Methoxy carbon (-OCH₃).δ ~30 ppm: Benzylic carbon (-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 cm⁻¹: Broad absorption (N-H stretch, hydrogen-bonded).~1610, 1510 cm⁻¹: C=C and C=N stretching vibrations.~1250 cm⁻¹: Asymmetric C-O-C stretch (methoxy group).~1100-900 cm⁻¹: Tetrazole ring skeletal vibrations. |

Applications and Pharmacological Significance

While specific biological data for 5-(4-methoxybenzyl)-2H-tetrazole is not widely published, its structural motifs suggest significant potential in drug discovery.

-

Carboxylic Acid Bioisostere: The primary role of the tetrazole ring is to act as a metabolically robust surrogate for a carboxylic acid.[15] This allows the molecule to engage in similar hydrogen bonding and ionic interactions with biological targets as a carboxylate-containing compound would, but with improved resistance to metabolic degradation.[2][3]

-

Potential Therapeutic Areas: Benzyl tetrazole derivatives have been investigated for a range of activities. Studies have reported antimicrobial and antifungal properties for related structures.[16] Furthermore, substituted benzyl tetrazoles have been explored as potent histamine H3 receptor antagonists, indicating potential applications in neurological disorders.[17] Given the broad utility of tetrazoles, this scaffold could be a starting point for developing agents targeting inflammatory, infectious, or metabolic diseases.[7]

-

Structure-Activity Relationship (SAR) Insights:

-

The benzyl linker provides conformational flexibility, allowing the aromatic portions of the molecule to adopt optimal orientations for binding within a receptor pocket.

-

The 4-methoxy group is an electron-donating group that can act as a hydrogen bond acceptor. Its presence influences the electronic properties and solubility of the molecule, which can be fine-tuned to optimize target affinity and pharmacokinetic properties.

-

Conclusion and Future Outlook

5-(4-methoxybenzyl)-2H-tetrazole is a well-defined chemical entity with a clear and accessible synthetic pathway. Its value lies in the strategic combination of a proven bioisosteric group (the tetrazole ring) with a versatile benzyl scaffold. The principles of its nomenclature, the reality of its tautomeric nature, and the logic behind its synthesis provide a solid foundation for its use in research. Future investigations should focus on screening this compound and its analogues against various biological targets, such as enzymes and receptors, where a carboxylic acid recognition motif is known to be important. Elucidating the dominant tautomeric form in specific biological environments could further refine the design of next-generation therapeutics based on this promising scaffold.

References

-

Gao, Y.-L., Zhao, G.-L., Shao, H., Liu, W., & Wang, J.-w. (2010). 5-(4-Ethoxybenzyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 66(2), o322. Available at: [Link]

-

Gao, Y. L., et al. (2010). 5-(4-Ethoxybenzyl)-1H-tetrazole. ResearchGate. Available at: [Link]

-

Jayashan, A. S., et al. (2022). Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Journal of Pharmaceutical Negative Results, 13(S7), 5400-5412. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. Retrieved February 7, 2026, from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

-

Derry, M. J., et al. (2016). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 6(11), 7549-7553. Available at: [Link]

-

Davenport, A. J., et al. (2010). Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5165-5169. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water. Available at: [Link]

-

Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]

-

Orito, K., et al. (2002). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Organic Process Research & Development, 6(4), 464-467. Available at: [Link]

-

Malik, M. A., et al. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

-

Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. Available at: [Link]

-

Abdel-Rahman, A. A.-H. (2008). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides. Mansoura Journal of Chemistry, 35(1). Available at: [Link]

-

Trifonov, R. E., et al. (2003). A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles. Journal of Molecular Structure: THEOCHEM, 625(1-2), 11-20. Available at: [Link]

-

Wikipedia. (n.d.). Tetrazole. Retrieved February 7, 2026, from [Link]

-

Nasresfahani, Z., & Mohammadi Ziarani, G. (2018). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. RSC Advances, 8(52), 29598-29606. Available at: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved February 7, 2026, from [Link]

-

Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2430-2436. Available at: [Link]

-

Singh, R. K., et al. (2024). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 14(1), 1-21. Available at: [Link]

Sources

- 1. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(4-Methoxy-benzyl)-2H-tetrazole: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrazole scaffold is a cornerstone in medicinal chemistry, prized for its bioisosteric relationship with carboxylic acids and its remarkable metabolic stability.[1] This technical guide delves into the burgeoning biological significance of a specific derivative, 5-(4-methoxy-benzyl)-2H-tetrazole. While direct and extensive research on this particular molecule is in its nascent stages, this document synthesizes the available preclinical evidence for structurally analogous compounds to forecast its therapeutic promise. We will explore its straightforward synthesis, potential as an anti-tubercular and anti-diabetic agent, and its prospective role in oncology. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a springboard for future investigation into this promising chemical entity.

Introduction: The Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2] This nitrogen-rich structure confers unique physicochemical properties, including metabolic stability and the ability to act as a non-classical bioisostere of the carboxylic acid group.[1] These attributes have led to the incorporation of the tetrazole ring into numerous FDA-approved drugs for a wide range of therapeutic applications, including antihypertensive, antimicrobial, and anticancer treatments.[3] The 5-substituted tetrazoles, in particular, have garnered significant attention due to their synthetic accessibility and diverse pharmacological activities.[3][4] This guide focuses on 5-(4-methoxy-benzyl)-2H-tetrazole, a compound that combines the privileged tetrazole scaffold with a 4-methoxybenzyl substituent, a group also associated with various biological effects.

Synthesis of 5-(4-Methoxy-benzyl)-2H-tetrazole

The synthesis of 5-substituted tetrazoles is typically straightforward and efficient. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile and an azide. For 5-(4-methoxy-benzyl)-2H-tetrazole, the synthesis can be readily achieved from 4-methoxyphenylacetonitrile.

Experimental Protocol: Synthesis of 5-(4-Methoxy-benzyl)-1H-tetrazole

This protocol is adapted from the synthesis of the structurally similar 5-(4-ethoxybenzyl)-1H-tetrazole.[5]

Materials:

-

4-methoxyphenylacetonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenylacetonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5-2.5 equivalents) and ammonium chloride (1.5-2.5 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with concentrated HCl to a pH of approximately 2.

-

A precipitate of 5-(4-methoxy-benzyl)-1H-tetrazole will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General synthetic scheme for 5-(4-Methoxy-benzyl)-1H-tetrazole.

Potential Biological Activities

While specific biological data for 5-(4-methoxy-benzyl)-2H-tetrazole is limited, the activities of structurally related compounds provide compelling evidence for its therapeutic potential in several key areas.

Antitubercular Activity

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics. A study on a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers revealed potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2] Notably, some of these compounds demonstrated significantly greater potency than first-line tuberculostatic drugs.[2] The 4-methoxyphenyl moiety appears to be a key pharmacophore for this activity. This suggests that 5-(4-methoxy-benzyl)-2H-tetrazole is a promising candidate for further investigation as an antitubercular agent.

Antidiabetic Potential via PPARγ Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established target for the treatment of type 2 diabetes.[6] Thiazolidinediones, a class of PPARγ agonists, improve insulin sensitivity but are associated with side effects. Research into novel PPARγ modulators is therefore of high interest. A series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have been shown to possess potent glucose and lipid-lowering activities in animal models of obesity and diabetes.[6] These effects were attributed to their potent agonistic activity on PPARγ.[6] Given that 5-(4-methoxy-benzyl)-2H-tetrazole falls within this structural class, it is highly likely to exhibit similar antidiabetic properties.

Caption: Proposed mechanism of antidiabetic action via PPARγ activation.

Anticancer Activity

The tetrazole scaffold is a recurring motif in the design of novel anticancer agents.[1] Various tetrazole derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of key signaling pathways and the disruption of cellular machinery. For instance, certain tetrazole-containing compounds have been identified as potent microtubule destabilizers, arresting cancer cells in the G2/M phase of the cell cycle.[7][8] While no direct anticancer studies have been reported for 5-(4-methoxy-benzyl)-2H-tetrazole, its structural features warrant its evaluation in various cancer cell lines.

Table 1: Summary of Potential Biological Activities and Supporting Evidence

| Biological Activity | Evidence from Structurally Similar Compounds | Potential Mechanism of Action |

| Antitubercular | Halogenated (4-methoxyphenyl)-1H-tetrazol-5-amines show potent activity against M. tuberculosis.[2] | Inhibition of essential mycobacterial enzymes. |

| Antidiabetic | 5-(4-alkoxyphenyl-alkyl)-1H-tetrazoles exhibit glucose and lipid-lowering effects.[6] | Agonism of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[6] |

| Anticancer | Various tetrazole derivatives act as microtubule destabilizers.[7][8] | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. |

Future Research Directions

The compelling evidence from structurally related compounds strongly supports the need for a thorough investigation of the biological activities of 5-(4-methoxy-benzyl)-2H-tetrazole. Future research should focus on the following areas:

-

In Vitro Screening: The compound should be screened against a panel of Mycobacterium tuberculosis strains, including multidrug-resistant isolates. Its efficacy against various cancer cell lines should also be determined.

-

Mechanism of Action Studies: If promising activity is observed, detailed mechanistic studies should be undertaken. For antitubercular activity, this would involve identifying the specific molecular target. For anticancer activity, assays for tubulin polymerization, cell cycle analysis, and apoptosis induction would be crucial.

-

In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in appropriate animal models of tuberculosis, diabetes, and cancer to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs of 5-(4-methoxy-benzyl)-2H-tetrazole would help to establish a clear SAR and optimize the lead compound for improved potency and selectivity.

Conclusion

5-(4-Methoxy-benzyl)-2H-tetrazole is a synthetically accessible compound with significant, yet largely unexplored, therapeutic potential. Based on robust evidence from structurally similar molecules, it is a promising candidate for development as a novel antitubercular, antidiabetic, and potentially anticancer agent. This technical guide provides a comprehensive overview of the existing rationale for its investigation and is intended to catalyze further research into this intriguing molecule, which may hold the key to addressing unmet medical needs.

References

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]

-

5-(4-Ethoxybenzyl)-1H-tetrazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o322. [Link]

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire. Retrieved February 7, 2026, from [Link]

-

Bielenica, A., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. European Journal of Medicinal Chemistry, 186, 111882. [Link]

-

Oh, T., et al. (2011). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 16(12), 9476-9503. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). Molecules, 26(11), 3328. [Link]

-

Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]

-

Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Retrieved February 7, 2026, from [Link]

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (n.d.). Juniper Publishers. Retrieved February 7, 2026, from [Link]

-

Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2023). ACS Omega, 8(2), 2215-2226. [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1096. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2014). Journal of Young Pharmacists, 6(2), 43-49. [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. (2020). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2014). European Journal of Medicinal Chemistry, 84, 567-577. [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(1), M1199. [Link]

-

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). CORE. Retrieved February 7, 2026, from [Link]

-

Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. (2017). Molecules, 22(8), 1286. [Link]

-

4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. (2017). Molecules, 22(12), 2200. [Link]

-

An Ugi Reaction/Intramolecular Cyclization/Oxidation Cascade towards Tetrazole-Linked Dibenzoxazepines. (2021). University of Groningen Research Portal. Retrieved February 7, 2026, from [Link]

-

(4Z)-4-[(4-Methoxy-benzyl-amino)(phen-yl)methyl-ene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2740. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2022). Baghdad Science Journal, 19(6), 1320. [Link]

-

Chemical characterization and antioxidant, anti-inflammatory, and anti-septic activities of the essential oil from the aerial parts of Atractylodes macrocephala Koidz. (2022). Arabian Journal of Chemistry, 15(10), 104112. [Link]

-

Therapeutic Effects of Zanthoxyli Pericarpium on Intestinal Inflammation and Network Pharmacological Mechanism Analysis in a Dextran Sodium Sulfate-Induced Colitis Mouse Model. (2023). International Journal of Molecular Sciences, 24(20), 15309. [Link]

-

Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. (2023). RSC Medicinal Chemistry, 14(10), 1899-1913. [Link]

Sources

- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Ethoxybenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

safety and handling of 5-(4-Methoxy-benzyl)-2H-tetrazole

An In-depth Technical Guide to the Safe Handling of 5-(4-Methoxy-benzyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 5-(4-Methoxy-benzyl)-2H-tetrazole. As a Senior Application Scientist, the following content is synthesized from established safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The inherent energetic nature of the tetrazole moiety demands a rigorous and informed approach to its handling.

Section 1: Compound Profile and Hazard Identification

Chemical Identity

| Property | Value |

| Chemical Name | 5-(4-Methoxy-benzyl)-2H-tetrazole |

| Molecular Formula | C9H10N4O |

| Synonyms | (4-methoxyphenyl)methyl]-2H-tetrazole |

| Appearance | Typically a solid powder |

The Tetrazole Moiety: An Inherent Energetic Risk

The core of this compound's hazard profile lies in its tetrazole ring, a five-membered heterocycle containing four nitrogen atoms. Compounds with high nitrogen content are known as energetic materials.[1] The tetrazole ring is an endothermic structure, meaning heat is absorbed during its formation.[2] This stored energy can be released rapidly and violently under certain conditions, such as heat, shock, or friction, leading to explosive decomposition.[2] While substitution on the ring can modify its stability, all tetrazole derivatives must be treated with caution as potentially energetic materials.[3]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound and its close analogs indicates several key hazards.[4][5]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4][6] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[4][5] |

| Acute Toxicity (Oral) | - | May be harmful if swallowed.[7] |

Precautionary Statements (Selected): P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]

Primary Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[4] Ingestion is a less common but possible route of exposure.[8] Given its irritant properties, preventing direct contact and aerosol generation is paramount.

Section 2: Comprehensive Risk Assessment Workflow

A proactive approach to safety is essential. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all laboratory operations. This involves a hierarchical approach to risk mitigation, prioritizing the most effective control measures.

A Three-Pillar Approach to Risk Mitigation

The following workflow illustrates the hierarchy of controls that must be implemented when working with 5-(4-Methoxy-benzyl)-2H-tetrazole. Engineering controls are the most effective and should be the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment (PPE).

Caption: Hierarchical workflow for mitigating risks associated with tetrazole compounds.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict, validated protocol is non-negotiable.

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard; it should never be considered a substitute for robust engineering and administrative controls.[9]

| Protection Type | Specific Requirement | Standard/Rationale |

| Eye/Face | Chemical splash goggles and a full-face shield. | Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[10] A face shield is critical when handling the solid or during any operation with a risk of splashing or sudden energy release.[10] |

| Skin | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A flame-resistant lab coat is necessary due to the energetic nature of the compound.[10] Nitrile gloves are commonly used, but compatibility should always be verified for the specific solvents in use. |

| Respiratory | Required if dust is generated or exposure limits are exceeded. | An air-purifying respirator with appropriate particulate filters should be used if weighing the powder outside of a containment hood.[10] |

| Additional | Blast shield. | All experiments involving heating or potentially energetic reactions with this compound should be conducted behind a certified blast shield.[10] |

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

-

Preparation: Don all required PPE as specified in Section 3.1. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials.[10]

-

Containment: Conduct all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[5]

-

Static Control: Use anti-static tools and weigh boats. Dry dust can be electrostatically charged, which can present an explosion hazard.[2] Grounding of equipment may be necessary for larger-scale operations.

-

Weighing: Carefully transfer the required amount of solid using a spatula. Avoid scraping or applying excessive force that could create friction.

-

Dissolution: Add the solvent to the solid slowly and gently. If sonication is required, use an ice bath to prevent temperature increases. Do not heat the mixture to aid dissolution unless a thorough thermal hazard analysis has been performed.

-

Transfer: When transferring solutions, use appropriate glassware and secondary containment to prevent spills.

-

Decontamination: After handling, wipe down the work surface, spatula, and any other equipment with a suitable solvent.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[4]

Thermal Hazard Management: The Critical Causality

The primary cause of unexpected incidents with tetrazoles is unintended energy input.

-

Heat: Tetrazoles can decompose explosively upon heating.[2] Some derivatives have decomposition temperatures as low as 155°C.[7] Avoid all direct heating, hot plates, and oven-drying of the compound unless its thermal stability has been precisely determined by methods like Differential Scanning Calorimetry (DSC).

-

Friction and Shock: Mechanical energy can initiate decomposition. Avoid grinding the material or using glass stoppers that can create friction. Handle the container gently and avoid dropping it.

Section 4: Storage and Incompatibility

Proper Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.[4][8]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]

-

Access: Store in a locked cabinet or an area accessible only to authorized and trained personnel.

-

Environment: Do not store in a confined space where gas pressure from slow decomposition could build up.[10]

Known and Potential Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can lead to a violent reaction.

-

Strong Acids: May react exothermically.

-

Heat Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[11]

Section 5: Emergency Preparedness and Response

Spill Management Protocol

Caption: Step-by-step flowchart for responding to a chemical spill.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8] If you feel unwell, call a POISON CENTER or doctor.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Firefighting Considerations for Energetic Compounds

-

Immediate Action: If a fire involves the cargo or bulk quantities of tetrazole compounds, do NOT fight the fire.[12] Evacuate the area immediately to a safe distance (e.g., at least 500 meters) and let it burn.[12] There is a significant risk of explosion.[2]

-

Small Fires: For very small, incipient fires not directly involving the compound, use dry chemical, CO2, or alcohol-resistant foam.[6]

-

Protective Gear: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Waste Disposal

-

Classification: 5-(4-Methoxy-benzyl)-2H-tetrazole and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[13]

-

Procedure: Collect all waste in a clearly labeled, sealed container.[14] The label must identify the contents as hazardous waste and list the chemical name. Do not mix with other waste streams. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, regional, and national regulations.[4][13]

Section 7: Toxicological Profile

-

Acute Effects: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4][5][8]

-

Chronic Effects: There is limited to no specific data available in the searched literature regarding the long-term toxicological effects, carcinogenicity, or mutagenicity of 5-(4-Methoxy-benzyl)-2H-tetrazole.

-

Precautionary Principle: Due to the lack of comprehensive toxicological data, the precautionary principle must be applied.[15] All exposures should be minimized, and the compound should be handled as if it has unknown chronic health effects.

References

-

Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

-

Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]

-

SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Glen Research. [Link]

-

1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((2%E2%80%B2-(2H-tetrazole-5-yl)-%5B1%2C1%E2%80%B2-biphenyl%5D-4yl)-)-Ahmad-Ahmad/869e9f3b5895781a7051412030d970e4e207d57f]([Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

5-(4-Ethoxybenzyl)-1H-tetrazole. PMC - NIH. [Link]

-

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-ethoxyphenyl)amino)thioxomethyl)hydrazide. PubChem. [Link]

-

Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives. ACS Publications. [Link]

-

Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances (RSC Publishing). [Link]

-

New synthetic methods for the preparation of 5-aryloxytetrazoles. ResearchGate. [Link]

-

Toxicology Resource Guide. Colorado Department of Human Services. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Toxicology – Knowledge and References. Taylor & Francis. [Link]

-

Hazardous Waste Management Manual. AdventHealth University. [Link]

-

Decomposition products of tetrazoles. ResearchGate. [Link]

-

Introduction to toxicology. European Commission. [Link]

-

Other Disposal Guidance. US EPA. [Link]

-

Tautomerism and Thermal Decomposition of Tetrazole. ACS Publications. [Link]

-

Supporting Information: Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. [Link]

- Process for preparation of tetrazoles from aromatic cyano derivatives.

-

NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

-

Tetrazole - Wikipedia. Wikipedia. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. biofinechemical.com [biofinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. glenresearch.com [glenresearch.com]

- 8. fishersci.com [fishersci.com]

- 9. pppmag.com [pppmag.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. my.ahu.edu [my.ahu.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Solubility Determination of 5-(4-Methoxy-benzyl)-2H-tetrazole

Foreword: Contextualizing the Solubility Challenge

For researchers, scientists, and drug development professionals, understanding the solubility of a novel chemical entity is a foundational pillar of its potential therapeutic success. Poor aqueous solubility can present significant hurdles in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This guide focuses on 5-(4-Methoxy-benzyl)-2H-tetrazole, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Tetrazole derivatives are recognized for their role as bioisosteres of carboxylic acids, offering similar acidity but with potentially improved metabolic stability.[2]

This document eschews a generic, templated approach. Instead, it is structured to provide a comprehensive, scientifically-grounded framework for the experimental determination and theoretical consideration of the solubility of 5-(4-Methoxy-benzyl)-2H-tetrazole. It is designed to be a practical guide for researchers at the bench, explaining not just how to perform these crucial experiments, but why specific methodological choices are made.

Physicochemical Profile and Theoretical Solubility Considerations

Molecular Structure:

-

Compound Name: 5-(4-Methoxy-benzyl)-2H-tetrazole

-

Molecular Formula: C9H10N4O

-

Structure: A tetrazole ring linked to a benzyl group, which is substituted with a methoxy group at the para position.

Key Physicochemical Determinants of Solubility:

-

pKa (Acid Dissociation Constant): The tetrazole ring imparts acidic properties, with a pKa generally similar to that of a carboxylic acid. This acidity is a critical factor in its pH-dependent solubility. At pH values above its pKa, the tetrazole will be deprotonated to its more soluble anionic form. Conversely, at pH values below its pKa, it will exist predominantly in its less soluble, neutral form.

-

logP (Octanol-Water Partition Coefficient): This value represents the lipophilicity of the compound. The presence of the benzyl and methoxy groups suggests a degree of lipophilicity, which would favor solubility in organic solvents over aqueous media. The interplay between the hydrophilic, ionizable tetrazole ring and the lipophilic methoxybenzyl moiety will govern its overall solubility profile.

-

Melting Point and Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by solvent-solute interactions for dissolution to occur. A high melting point often correlates with lower solubility.

A summary of the predicted physicochemical properties for 5-(4-Methoxy-benzyl)-2H-tetrazole is presented in Table 1. These values are estimations derived from computational models and provide a theoretical baseline for experimental design.

| Property | Predicted Value/Range | Significance for Solubility |

| Molecular Weight | ~190.2 g/mol | Influences diffusion and dissolution rate. |

| pKa | 4.5 - 5.5 | Critical for pH-dependent aqueous solubility. |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity. |

| Polar Surface Area | ~60-70 Ų | Contributes to hydrogen bonding potential. |

Table 1: Predicted Physicochemical Properties of 5-(4-Methoxy-benzyl)-2H-tetrazole and their implications for solubility.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In the realm of pharmaceutical sciences, "solubility" is not a singular concept. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure.[3] It is determined using the solid, crystalline form of the compound and typically requires longer incubation times to reach equilibrium.[4] This value is the gold standard for understanding the intrinsic solubility of the most stable solid form of the compound.

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually in an organic solvent like DMSO), begins to precipitate when diluted into an aqueous buffer.[5][6] This method is amenable to high-throughput screening.[7] The resulting value is often higher than the thermodynamic solubility because it can represent the solubility of an amorphous or metastable state before it has had time to equilibrate to the most stable crystalline form.[8]

The choice of which solubility to measure is dictated by the stage of drug discovery. Early-stage discovery often relies on the speed and low compound consumption of kinetic solubility assays for initial screening and ranking of compounds.[4][5] As a compound progresses, the more resource-intensive thermodynamic solubility measurement becomes essential for lead optimization and formulation development.[4]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 5-(4-Methoxy-benzyl)-2H-tetrazole.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[9] It relies on achieving equilibrium between the solid compound and the solvent.

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Protocol:

-

Preparation of Materials:

-

5-(4-Methoxy-benzyl)-2H-tetrazole (solid, crystalline form).

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, purified water).

-

Glass vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

-

Experimental Procedure:

-

Add an excess amount of solid 5-(4-Methoxy-benzyl)-2H-tetrazole to a glass vial. A sufficient excess is crucial to ensure a saturated solution is formed and that solid remains at the end of the experiment.[9]

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[4][9] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.[9]

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.

-

Quantify the concentration of 5-(4-Methoxy-benzyl)-2H-tetrazole in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound in the same solvent is required for accurate quantification.

-

Data Analysis:

The concentration determined from the analytical method represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in replicate (n≥3) to ensure reproducibility.

Kinetic Solubility: High-Throughput Nephelometry

Nephelometry is a rapid, high-throughput method for determining kinetic solubility by measuring the light scattering caused by the precipitation of a compound from solution.[6][7]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer in a microtiter plate. The plate is then analyzed by a nephelometer, which detects the formation of a precipitate by measuring the forward-scattered light from a laser. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.[7]

Protocol:

-

Preparation of Materials:

-

5-(4-Methoxy-benzyl)-2H-tetrazole.

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

384-well microtiter plates.

-

Automated liquid handling system for serial dilutions.

-

Plate nephelometer.

-

-

Experimental Procedure:

-

Prepare a high-concentration stock solution of 5-(4-Methoxy-benzyl)-2H-tetrazole in DMSO (e.g., 10 mM).

-

In a 384-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This is typically done by adding a small, fixed volume of the DMSO stock to the wells and then adding the aqueous buffer.[10]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration, typically around 2 hours.[4][10]

-

Measure the light scattering in each well using a nephelometer.[10]

-

Data Analysis:

Plot the measured light scattering (in nephelometric turbidity units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal sharply increases, indicating the onset of precipitation. This point can be determined by fitting two lines to the data (one for the soluble region and one for the precipitated region) and finding their intersection.[7]

Interpretation and Application of Solubility Data

The solubility data for 5-(4-Methoxy-benzyl)-2H-tetrazole, whether thermodynamic or kinetic, provides critical insights for its development trajectory.

-

Low Aqueous Solubility (<10 µM): If the compound exhibits low solubility, it may be flagged for potential issues with oral absorption and bioavailability.[1] This would necessitate formulation strategies such as the use of co-solvents, surfactants, or the preparation of amorphous solid dispersions.

-

pH-Dependent Solubility: By measuring solubility at different pH values (e.g., pH 2, pH 7.4), one can predict how the compound's solubility will change as it transits through the gastrointestinal tract.[11] This is vital for designing oral dosage forms.

-

Discrepancy between Kinetic and Thermodynamic Solubility: A large difference between a high kinetic solubility and a low thermodynamic solubility can indicate that the compound readily forms supersaturated solutions but may be prone to precipitation over time.[8] This can also suggest that the solid form of the compound has a significant impact on its solubility, warranting investigation into different polymorphs or salt forms.

Conclusion

While direct, published solubility data for 5-(4-Methoxy-benzyl)-2H-tetrazole is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the compound's physicochemical properties and applying rigorous experimental methods such as the shake-flask and nephelometry assays, researchers can generate the high-quality solubility data essential for making informed decisions in the drug discovery and development process. The choice between thermodynamic and kinetic solubility measurements should be guided by the specific research question and the stage of development, with both providing complementary and valuable information.

References

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

Dehring, T. (n.d.). Software for the prediction of physicochemical properties. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [https://www.semanticscholar.org/paper/2-(N-((2'-(-2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4-yl)-/f93457a44a7e94e50337b0847b2c58908f0a0c64]([Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[({3-[2-(4-Methoxybenzyl)-2h-Tetrazol-5-Yl]phenyl}carbonyl)amino]methyl}benzoic Acid. Retrieved from [Link]

-

Journal of Ovonic Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical and Physical Property Prediction. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. enamine.net [enamine.net]

- 5. inventivapharma.com [inventivapharma.com]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Synthesis of 5-(4-Methoxy-benzyl)-2H-tetrazole: A Technical Guide to Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals